molecular formula C8H14Cl2N2S B1420938 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride CAS No. 1240529-12-7

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

Cat. No. B1420938
M. Wt: 241.18 g/mol
InChI Key: IFRWNFAYWZZMIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride is a chemical compound with the molecular formula C8H13ClN2S . It is a derivative of piperidine, which is a heterocyclic organic compound .


Synthesis Analysis

The synthesis of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride and similar compounds often involves the use of ethanol as a solvent . The yield of the synthesis process can be quite high, reaching up to 97% .


Molecular Structure Analysis

The molecular structure of 4-(1,3-Thiazol-2-yl)piperidine dihydrochloride consists of a piperidine ring attached to a thiazol-2-yl group . The InChI code for this compound is 1S/C8H12N2S/c1-3-9-4-2-7(1)8-10-5-6-11-8/h5-7,9H,1-4H2 .

Scientific Research Applications

  • Synthesis and Biological Activities :

    • Compounds containing the 4-(1,3-thiazol-2-yl)piperidine structure have been synthesized and found to exhibit significant anti-arrhythmic activity (Abdel‐Aziz et al., 2009).
    • Other research has demonstrated the antimicrobial properties of related compounds, with certain derivatives showing good activity against Methicillin-resistant Staphylococcus aureus (MRSA) (Anuse et al., 2019).
    • Additionally, synthesized thiazole derivatives have shown moderate antimicrobial activities against various bacterial strains including E. coli and Bacillus subtilis (Ovonramwen et al., 2019).
  • Antitumor and Anticancer Properties :

    • Some derivatives have displayed potent in vitro growth inhibitory activity against human cancer cell lines, including glioma cells, by inhibiting Na+/K(+)-ATPase and Ras oncogene activity (Lefranc et al., 2013).
    • Synthetic 2-aryl-3-((piperidin-1-yl)ethyl)thiazolidin-4-ones were found to selectively inhibit cancer cell growth in glioblastoma multiforme models, indicating their potential as therapeutic agents (da Silveira et al., 2017).
  • Antimicrobial and Antifungal Applications :

    • Novel pyrazole and thiazole derivatives synthesized from 2-(-Piperidin-1-yl) acetamide demonstrated potential as antimicrobial agents (Khalil et al., 2017).
    • A study on hetaryl- and alkylidenerhodanine derivatives found that some compounds exhibited antitumor activity against human tumor cell lines and antifungal activity against fungal strains (Insuasty et al., 2013).
  • Potential as GyrB Inhibitors in Tuberculosis Treatment :

    • Thiazole-aminopiperidine hybrid analogues were designed and synthesized as novel Mycobacterium tuberculosis GyrB inhibitors, showing promising results in inhibiting DNA gyrase and exhibiting antituberculosis activity (Jeankumar et al., 2013).

properties

IUPAC Name

2-piperidin-4-yl-1,3-thiazole;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S.2ClH/c1-3-9-4-2-7(1)8-10-5-6-11-8;;/h5-7,9H,1-4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFRWNFAYWZZMIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Thiazol-2-yl)piperidine dihydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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